2-Ethylquinolin-3-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylquinolin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-10-9(12)7-8-5-3-4-6-11(8)13-10/h3-7H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZBMBITYOLQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823452-39-6 | |
| Record name | 2-ethylquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Functionalization of the Quinoline Core:the 3 Amino Group Can Act As a Directing Group to Functionalize the Quinoline Ring Itself.nih.govin This Scenario, the Catalyst Would Be Directed to the C 4 Position, Leading to the Formation of 4 Substituted 2 Ethylquinolin 3 Amine Derivatives. This Ortho C H Activation is a Common Pathway for Amine Directed Functionalizations.
The development of such methodologies expands the synthetic chemist's toolkit, allowing for the late-stage functionalization of complex molecules and the rapid generation of diverse compound libraries from a common scaffold. chemrxiv.orgsemanticscholar.org These strategies represent a shift towards more efficient and atom-economical synthetic routes. mdpi.comresearchgate.net
Table 3: Potential C-H Functionalization Reactions Directed by 2-Ethylquinolin-3-amine
| Directing Group | Targeted C-H Bond | Reaction Type | Potential Catalyst/Reagents | Product Type |
|---|---|---|---|---|
| Quinoline (B57606) Nitrogen | Benzylic C-H of ethyl group | Arylation | Pd(OAc)₂, Aryl Halide, Ligand | 2-(1-Aryl-ethyl)quinolin-3-amine |
| Quinoline Nitrogen | Terminal C-H of ethyl group | Olefination | Ru(II) catalyst, Alkene | 2-(But-3-en-1-yl)quinolin-3-amine |
| 3-Amino Group | C-4 H of quinoline ring | Acylation | Rh(III) catalyst, Anhydride (B1165640) | 4-Acyl-2-ethylquinolin-3-amine |
Chemical Reactivity and Transformations of 2 Ethylquinolin 3 Amine
Reactivity of the Quinoline (B57606) Core
The quinoline ring is a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. This structure has distinct regions of reactivity towards electrophilic and nucleophilic attack.
Electrophilic Substitution: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution reactions on the quinoline core typically occur on the more electron-rich benzene ring. quimicaorganica.org The preferred positions for substitution are C5 and C8, as attack at these positions leads to more stable cationic intermediates where the aromaticity of the pyridine ring can be preserved. quimicaorganica.org
However, the reactivity of the 2-Ethylquinolin-3-amine core is significantly influenced by its substituents. The 3-amino group is a potent activating group, while the 2-ethyl group is a weaker activating group. The amino group strongly directs incoming electrophiles to the ortho (C2 and C4) and para (C6, not in the same ring) positions. Since C2 is already substituted, electrophilic attack would be strongly favored at the C4 position. For instance, a bromination reaction on 3-aminoquinoline (B160951) using bromine and sulfuric acid yields 3-amino-5-bromoquinoline, indicating that under certain conditions, substitution still occurs on the benzene ring. google.com
Nucleophilic Substitution: Conversely, nucleophilic substitution reactions on the quinoline ring are favored on the electron-deficient pyridine ring, primarily at the C2 and C4 positions. These reactions are most common when a good leaving group is present at these positions. While this compound lacks an inherent leaving group, its derivatives can undergo such transformations. For example, 4-chloroquinolines readily react with amines in nucleophilic aromatic substitution (SNAr) reactions to yield 4-aminoquinoline (B48711) derivatives. nih.gov
Table 1: General Reactivity of the Quinoline Core
| Reaction Type | Preferred Positions | Influence of Substituents on this compound |
| Electrophilic Aromatic Substitution | C5 and C8 quimicaorganica.org | The strongly activating 3-amino group directs towards C4. Substitution at C5 and C8 is also possible. google.com |
| Nucleophilic Aromatic Substitution | C2 and C4 (with leaving group) nih.gov | The core itself is not primed for SNAr, but derivatives can be highly reactive at these positions. |
Reactivity of the Primary Amine Moiety (e.g., Nucleophilicity, Basicity)
The primary amine group (-NH2) at the C3 position is a key functional group that largely defines the chemical character of this compound.
Nucleophilicity: Like other primary amines, the nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. This allows it to attack electron-deficient centers, forming new carbon-nitrogen bonds. This nucleophilic character is the basis for many of the derivatization reactions discussed below, including acylation, alkylation, and the formation of Schiff bases.
Basicity: Amines are basic compounds. The basicity of 3-aminoquinoline, a closely related compound, is indicated by a pKa of 4.91 for its conjugate acid. chemicalbook.comchemicalbook.com This value suggests that it is a significantly weaker base than typical aliphatic amines (pKa ~10-11) but is in the range of other aromatic amines like aniline (B41778) (pKa = 4.6). The reduced basicity is attributed to the delocalization of the nitrogen's lone pair into the electron-deficient quinoline ring system. The ethyl group at the C2 position may slightly increase the basicity through its electron-donating inductive effect.
Derivatization Strategies for Analytical and Synthetic Applications
The primary amine group of this compound is a versatile handle for chemical modification. Derivatization is often performed to alter the molecule's properties for analytical detection or to use it as a scaffold in the synthesis of more complex molecules. chemimpex.com
The nucleophilic amine readily reacts with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. libretexts.org This reaction, often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the acid byproduct, is a fundamental transformation in organic synthesis. organic-chemistry.orgyoutube.com The resulting amides are crucial intermediates in the synthesis of a wide array of compounds.
For analytical purposes, particularly gas chromatography (GC), the polarity of the amine group can lead to poor peak shape and thermal instability. nih.govyoutube.com Silylation is a common derivatization technique used to address this by replacing the active hydrogens on the amine with nonpolar trimethylsilyl (B98337) (TMS) groups. iu.edusigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose, reacting with amines, alcohols, and acids to produce more volatile and thermally stable derivatives suitable for GC-MS analysis. caltech.edunih.gov This method is crucial for the detection and quantification of aminoquinolines in various matrices. nih.gov
The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control, often yielding a mixture of secondary and tertiary amines. If the reaction is allowed to proceed, the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. wikipedia.org This specific transformation of a tertiary amine to a quaternary ammonium salt is known as the Menschutkin reaction. wikipedia.org Quaternary ammonium salts of quinoline have been synthesized and investigated for various applications. nih.govpatsnap.comsrce.hrgoogle.comgoogle.com The reaction involves the nucleophilic attack of the tertiary amine on an alkyl halide, typically in a polar solvent. wikipedia.org
Schiff Bases: Primary amines undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govbepls.com This reaction is fundamental in the synthesis of various heterocyclic systems and ligands for metal complexes. Schiff bases derived from 3-aminoquinoline have been synthesized and characterized. humanjournals.comresearchgate.netresearchgate.net The reaction typically involves refluxing the amine and the carbonyl compound in a solvent like ethanol. bepls.com
Carbamates: Carbamates are derivatives of carbamic acid and can be synthesized from amines. One efficient method is a three-component coupling reaction involving an amine, carbon dioxide (as the carbonyl source), and an alkyl halide in the presence of a base like cesium carbonate. researchgate.netorganic-chemistry.org Carbamates are synthetically valuable as they can serve as protecting groups for amines or as precursors for other functional groups. nih.govibs.re.kr Various methods exist for carbamate (B1207046) synthesis, including the use of carbonylimidazolide or the reaction of amines with chloroformates. organic-chemistry.org
Table 2: Summary of Derivatization Reactions for this compound
| Derivatization Type | Reagent Class | Product Functional Group | Purpose |
| Acylation | Acid chlorides, Acid anhydrides libretexts.org | Amide | Synthetic intermediate |
| Silylation | BSTFA, MTBSTFA sigmaaldrich.comcaltech.edu | Silylamine | Enhance volatility for GC-MS youtube.com |
| Alkylation | Alkyl halides wikipedia.org | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Synthetic intermediate |
| Schiff Base Formation | Aldehydes, Ketones bepls.com | Imine (Schiff Base) | Synthetic intermediate, Ligand synthesis researchgate.net |
| Carbamate Formation | CO2 + Alkyl Halide, Chloroformates organic-chemistry.org | Carbamate | Protecting group, Synthetic intermediate nih.govibs.re.kr |
Adherence to Strict Research Parameters Precludes Elucidation of Fluorescent Tagging for this compound
A comprehensive analysis of available scientific literature reveals a significant gap in the specific functionalization of the chemical compound this compound with common fluorescent tags. While the principles of derivatizing primary amines with reagents such as o-phthalaldehyde (B127526) (OPA), naphthalene-2,3-dicarboxaldehyde (NDA), and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are well-established, direct studies involving this compound are not present in the surveyed research. This absence of specific data prevents a detailed discussion on the chemical reactivity and transformations of this compound with these fluorescent tags as requested.
The functionalization of primary amines is a cornerstone of analytical chemistry, enabling the detection and quantification of these compounds in various matrices. Fluorescent tagging is a particularly sensitive method, where a non-fluorescent or weakly fluorescent molecule is chemically altered to produce a highly fluorescent derivative.
General Principles of Amine Derivatization with Fluorescent Tags:
o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. escholarship.orgnih.gov The reaction is rapid and occurs under mild conditions, making it suitable for automated pre-column derivatization in high-performance liquid chromatography (HPLC). thermofisher.com The reaction rate is notably dependent on pH. escholarship.org
Naphthalene-2,3-dicarboxaldehyde (NDA): Similar to OPA, NDA reacts with primary amines but typically in the presence of a nucleophile such as cyanide. researchgate.netnih.gov This reaction yields stable and highly fluorescent 1-cyanobenz[f]isoindole derivatives, which are well-suited for sensitive detection in HPLC. researchgate.netpickeringlabs.comkaydeetek.com
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): FMOC-Cl is a widely used reagent for the derivatization of primary and secondary amines. thermofisher.comresearchgate.net It reacts with the amine group to form a stable and fluorescent carbamate. This method is common in amino acid analysis and provides robust detection. researchgate.net
Despite the established reactivity of these fluorescent tags with primary amines, the explicit reaction conditions, product characterization, and analytical data for the derivatization of this compound are not documented in the reviewed literature. The unique steric and electronic environment of the amino group on the quinoline scaffold could influence its reactivity, but without specific experimental data, any discussion would be speculative and fall outside the strict parameters of this article.
Therefore, while the tools for such an investigation are readily available within the field of analytical chemistry, the specific application to this compound remains an area for future research.
Spectroscopic Characterization and Structural Elucidation of 2 Ethylquinolin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the atoms within a molecule.
The ¹H NMR spectrum of 2-Ethylquinolin-3-amine provides specific information about the hydrogen atoms in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, the signals corresponding to the protons are observed at distinct chemical shifts (δ) measured in parts per million (ppm).
The aromatic region of the spectrum displays signals for the protons on the quinoline (B57606) core. A doublet observed around 7.96 ppm can be assigned to the proton at the C4 position of the quinoline ring. rsc.org Another signal, a doublet at approximately 7.59 ppm, corresponds to the proton at the C5 position. rsc.org The remaining protons on the benzene (B151609) portion of the quinoline ring typically appear as a multiplet in the range of 7.35-7.45 ppm.
The aliphatic ethyl group at the C2 position gives rise to characteristic signals. A quartet is expected for the methylene (B1212753) (-CH₂) protons, and a triplet for the terminal methyl (-CH₃) protons, due to spin-spin coupling with adjacent protons. The amine (-NH₂) protons at the C3 position usually appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.96 | Doublet (d) | ~8.3 |
| H-5 | ~7.59 | Doublet (d) | ~8.0 |
| H-6, H-7 | ~7.35-7.45 | Multiplet (m) | - |
| H-8 | ~7.20 | Singlet (s) | - |
| -CH₂- (Ethyl) | Not reported in snippets | Quartet (q) | Not reported in snippets |
| -CH₃ (Ethyl) | Not reported in snippets | Triplet (t) | Not reported in snippets |
| -NH₂ | Not reported in snippets | Broad Singlet (br s) | - |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, which has a molecular formula of C₁₁H₁₂N₂, eleven distinct signals are expected, corresponding to each unique carbon atom in the structure.
The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom. Carbons in the aromatic quinoline ring are expected to resonate in the downfield region, typically between 115 and 150 ppm. The carbon atom attached to the nitrogen (C2) and the carbon bearing the amine group (C3) would have their shifts influenced by these heteroatoms. The carbons of the ethyl group will appear in the upfield region of the spectrum.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (in acids, esters) | 170 - 185 |
| Aromatic C | 125 - 150 |
| Alkene C=C | 115 - 140 |
| C-N (in quinoline) | ~155 |
| C-NH₂ | ~138 |
| Aromatic CH | 115 - 130 |
| R-C H₂-CH₃ | ~25-30 |
| R-CH₂-C H₃ | ~10-15 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.
HRMS provides a highly accurate measurement of the molecular mass of a compound, which can be used to confirm its elemental composition. For this compound (C₁₁H₁₂N₂), the analysis would be performed on the protonated molecule, [M+H]⁺.
| Ion | Calculated m/z |
| [C₁₁H₁₃N₂]⁺ | 173.1073 |
The calculated exact mass for the protonated molecule [M+H]⁺ is 173.1073. An experimental HRMS measurement yielding a value very close to this calculated mass would confirm the molecular formula of C₁₁H₁₂N₂.
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules like amines. In the positive ion mode, this compound is expected to be readily protonated. The resulting mass spectrum would prominently feature the peak corresponding to the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 173.1. This technique is valuable for confirming the molecular weight of the compound. unibo.itnih.gov
MALDI-MS is another soft ionization technique often used for non-volatile and thermally labile compounds. In a MALDI-TOF (Time-of-Flight) analysis, the sample is co-crystallized with a matrix and irradiated with a laser. For this compound, this process would be expected to generate ions of the protonated molecule [M+H]⁺ at m/z 173.1. Depending on the matrix and experimental conditions, other adduct ions, such as the sodium adduct [M+Na]⁺ at m/z 195.1, might also be observed. nih.govnih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that correspond to the vibrations of its specific structural components: the primary amine (-NH₂), the ethyl group (-CH₂CH₃), and the aromatic quinoline system.
As a primary amine, this compound should show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. mdpi.comnih.gov The presence of two bands, corresponding to asymmetric and symmetric stretching modes, is a definitive feature of a primary amine. researchgate.net Furthermore, the N-H bending vibration, or scissoring, is expected to appear in the 1650-1580 cm⁻¹ region. mdpi.com
The aliphatic ethyl group will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons. The aromatic C-H bonds of the quinoline ring will produce stretching signals slightly above 3000 cm⁻¹. researchgate.net The spectrum will also contain characteristic C=C and C=N stretching vibrations within the aromatic system, typically found in the 1600-1400 cm⁻¹ range. The C-N stretching vibration for an aromatic amine is expected to be strong and appear in the 1335-1250 cm⁻¹ region. mdpi.com
The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations unique to the molecule as a whole occur, providing a specific "fingerprint" for identification.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium (two bands) |
| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline) | Medium to Weak |
| 2975 - 2850 | C-H Stretch | Aliphatic (Ethyl group) | Medium |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |
| 1620 - 1430 | C=C and C=N Stretch | Aromatic Ring (Quinoline) | Medium to Strong |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Ring (Quinoline) | Strong |
Elemental Analysis
Elemental analysis is a crucial analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity.
The molecular formula for this compound is C₁₁H₁₂N₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent atoms (C: 12.011 u, H: 1.008 u, N: 14.007 u). The total molecular weight of the compound is approximately 172.23 g/mol .
In a typical research setting, experimentally determined values for Carbon (C), Hydrogen (H), and Nitrogen (N) would be expected to be within ±0.4% of the calculated theoretical values to confirm the identity and purity of the synthesized compound.
Table 2: Elemental Composition of this compound (C₁₁H₁₂N₂)
| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon | C | 76.71 | Data not available |
| Hydrogen | H | 7.02 | Data not available |
| Nitrogen | N | 16.27 | Data not available |
*Note: Specific experimental data from public sources is not available. The table reflects the calculated theoretical values.
Theoretical and Computational Investigations of 2 Ethylquinolin 3 Amine
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study of 2-Ethylquinolin-3-amine would involve optimizing the molecule's geometry to find its most stable three-dimensional shape. This process also yields crucial electronic properties such as total energy and the distribution of electrons within the molecule.
From the optimized structure, researchers can calculate various parameters to understand the molecule's reactivity. This includes analyzing the bond lengths and angles, which can offer insights into the strength and nature of the chemical bonds. For instance, a shorter bond between the nitrogen of the amine group and the quinoline (B57606) ring might suggest a stronger, more stable connection. DFT calculations are frequently performed using specific functionals, such as B3LYP, often combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Investigation of Reaction Mechanisms and Pathways (e.g., Kinetic and Mechanistic Studies)
Computational chemistry provides a framework for exploring how a molecule like this compound might react. By modeling the interaction of the amine with other reactants, scientists can map out potential reaction pathways. This involves identifying transition states—the highest energy points along a reaction coordinate—and reaction intermediates. The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the speed (kinetics) of a reaction.
For amines, common reactions include N-alkylation, acylation, and participation in coupling reactions. A computational study could, for example, investigate the mechanism of a specific reaction, such as a condensation reaction, by calculating the energies of all species involved. Such studies help to clarify whether a reaction proceeds through a stepwise or concerted mechanism and can reveal the role of catalysts or solvent molecules.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The MEP map is color-coded to indicate different potential values: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.
For this compound, an MEP analysis would likely show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for interaction with electrophiles. The aromatic quinoline ring and the ethyl group would also display distinct electrostatic potential features influencing their reactivity.
Calculation of Global Chemical Activity Descriptors (e.g., FMOs, softness, hardness, electron affinity, ionization potential)
HOMO and LUMO Energies: The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy (E_LUMO) relates to its ability to accept electrons (electron affinity).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive.
Global Hardness (η) and Softness (S): Hardness (η = (E_LUMO - E_HOMO) / 2) measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. Softness (S = 1/η) is the reciprocal of hardness, and soft molecules are more reactive.
Electronegativity (χ) and Electrophilicity Index (ω): Electronegativity (χ = -(E_HOMO + E_LUMO) / 2) describes the ability of a molecule to attract electrons. The electrophilicity index (ω = χ² / 2η) quantifies the energy lowering of a system when it accepts electrons from the environment, indicating its capacity to act as an electrophile.
For this compound, these calculated values would provide a detailed profile of its intrinsic reactivity.
Table 1: Hypothetical Global Chemical Activity Descriptors for this compound
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | E_HOMO | - | -5.50 |
| LUMO Energy | E_LUMO | - | -1.20 |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.30 |
| Ionization Potential | IP | -E_HOMO | 5.50 |
| Electron Affinity | EA | -E_LUMO | 1.20 |
| Global Hardness | η | (IP - EA) / 2 | 2.15 |
| Global Softness | S | 1 / η | 0.47 |
| Electronegativity | χ | (IP + EA) / 2 | 3.35 |
| Electrophilicity Index | ω | χ² / (2η) | 2.61 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data for this compound is not available.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and predicting the chemical shifts (δ) of hydrogen (¹H) and carbon (¹³C) atoms can aid in the interpretation of experimental spectra.
The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, is a common approach for calculating NMR chemical shifts. The calculated shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), to compare with experimental data. A computational study of this compound would generate a list of predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. Comparing these predictions with an experimental NMR spectrum would help to assign each signal to a specific atom, confirming the molecular structure.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Ethyl-CH₃ | 1.35 | 14.2 |
| Ethyl-CH₂ | 2.80 | 25.5 |
| Amine-NH₂ | 4.50 | - |
| Quinoline-C2 | - | 148.0 |
| Quinoline-C3 | - | 125.0 |
| Quinoline-C4 | 8.10 | 145.5 |
| Quinoline-C5 | 7.80 | 128.9 |
| Quinoline-C6 | 7.50 | 127.3 |
| Quinoline-C7 | 7.65 | 129.8 |
| Quinoline-C8 | 7.95 | 126.1 |
| Quinoline-C4a | - | 138.5 |
| Quinoline-C8a | - | 147.2 |
| Quinoline-N1 | - | - |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data for this compound is not available.
Advanced Applications in Organic Synthesis and Catalysis
2-Ethylquinolin-3-amine as a Versatile Synthetic Intermediate
The strategic placement of the amino group adjacent to the quinoline (B57606) ring system makes this compound a valuable precursor for constructing intricate molecular designs. Its utility spans the creation of complex fused heterocyclic systems and the assembly of multifunctional molecular architectures.
Precursor for Complex Heterocyclic Systems
The 3-aminoquinoline (B160951) moiety is a well-established starting point for the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-b]quinolines. nih.govscispace.comnih.gov These compounds are of significant interest due to their structural analogy to flavins and their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govnih.gov
The synthesis of these fused systems typically involves the reaction of the 3-amino group with various reagents to construct a new pyrimidine (B1678525) ring fused to the quinoline core. Common synthetic strategies include:
Reaction with Formylating Agents: Cyclization with reagents like formamide (B127407) can be used to install the pyrimidine ring. researchgate.net
Multicomponent Reactions (MCRs): One-pot reactions involving the 3-aminoquinoline, an aldehyde, and a 1,3-dicarbonyl compound (like barbituric acid) provide an efficient route to highly substituted pyrimido[4,5-b]quinolines. scispace.comrsc.org
Cyclization with Amides and Nitriles: Intramolecular or intermolecular cyclization of derivatives such as 2-aminoquinoline-3-carboxamides or 2-amino-3-cyanoquinolines are also prevalent methods. scispace.comresearchgate.net
For instance, a 3-aminoquinoline can react with 2-chloro-3-formylquinoline in the presence of amidine, urea, or thiourea (B124793) to construct the pyrimido[4,5-b]quinoline skeleton. scispace.com Similarly, reacting a 3-amino-4-nitroquinoline 1-oxide with reagents like 2-methylaminoethanol followed by treatment with acetic anhydride (B1165640) in DMF can lead to the formation of fused morpholino[2,3-b]quinolines. clockss.org These reactions highlight how the amino group of a compound like this compound serves as a critical handle for annulation, building molecular complexity in a controlled manner.
| Precursor Type | Reagents/Reaction Type | Fused Heterocyclic System | Reference(s) |
| 3-Aminoquinoline | Multicomponent Reaction (MCR) with aldehydes, barbituric acids | Pyrimido[4,5-b]quinolines | scispace.comrsc.org |
| 2-Aminoquinoline-3-carboxamide | Cyclization with formamide, acetic anhydride, etc. | 4-Hydroxypyrimido[4,5-b]quinolines | researchgate.net |
| 2-Amino-3-cyanoquinoline | Cyclization with ammonia, urea, formamide | 4-Aminopyrimido[4,5-b]quinolines | researchgate.net |
| 3-Amino-4-nitroquinoline 1-oxide | Reaction with amino-alcohols, Ac2O | Morpholino[2,3-b]quinolines | clockss.org |
| 2-Chloro-3-formylquinoline | Reaction with amidine, urea, thiourea | Pyrimido[4,5-b]quinolines | scispace.com |
Building Block for Multifunctional Molecular Architectures
Organic building blocks are functionalized molecules used for the bottom-up assembly of complex molecular architectures. nih.gov Heterocyclic compounds, in particular, serve as crucial scaffolds for larger structures in medicinal chemistry and materials science. acs.org this compound, with its reactive primary amine and aromatic core, is an ideal candidate for incorporation into multifunctional molecules.
Aminoquinolines are foundational in the design of molecules with specific therapeutic functions. For example, 4-aminoquinoline (B48711) derivatives have been incorporated into isoindoline-1,3-dione structures to create potent antiplasmodial agents. nih.gov In these constructs, the aminoquinoline core is linked via a flexible chain to another bioactive moiety, demonstrating a modular approach to drug design. Similarly, the primary amine of this compound can be used as a point of attachment for linkers, polymers, or other pharmacophores to build complex, multifunctional systems. This strategy is central to creating molecules where one part of the structure provides the core biological activity (e.g., kinase inhibition, a known property of some quinolines) while another part modifies properties like solubility, cell permeability, or target residence time. ontosight.aiontosight.ai
Role in the Synthesis of Chiral Amino Acids and Beta-Amines
The synthesis of enantiomerically pure chiral amines, including α- and β-amino acids, is of great importance in pharmaceutical development. researchgate.net These motifs are key components of many drugs and bioactive molecules. While numerous methods exist for the asymmetric synthesis of chiral amines, the direct use of this compound as a precursor in the synthesis of chiral amino acids or β-amines is not extensively documented in the scientific literature. The research in this area tends to focus on other established precursors and catalytic methods.
Catalytic Applications of this compound and its Derivatives
The nitrogen atom in the quinoline ring and the exocyclic amine can both participate in catalysis, either directly or as part of a larger catalytic system. By converting the primary amine to a tertiary amine, new catalytic functionalities can be introduced.
Role of Tertiary Amine Derivatives as Catalysts in Organic Transformations
Tertiary amines are widely used as organocatalysts in a variety of organic reactions, including polymerization and condensation reactions. The catalytic activity is influenced by the basicity and steric accessibility of the nitrogen lone pair. Quinoline-based tertiary amines have been specifically investigated as catalysts. For example, the synthesis of quinoline tertiary amines has been achieved using Hunig's base as a catalyst for the reaction of 4-chloro-2-methylquinolines with secondary amines. heteroletters.org
Furthermore, metal complexes incorporating quinoline-based ligands are effective catalysts. Ruthenium(II) p-cymene (B1678584) complexes with pyridine-quinoline ligands have demonstrated high efficiency in the transfer hydrogenation of ketones. mdpi.com In these systems, the quinoline moiety is integral to the ligand framework that modulates the activity of the metal center. A metal-organic framework (MOF) containing tertiary amine groups and copper(II) paddlewheel units has been shown to be an efficient heterogeneous catalyst for the Friedländer synthesis of quinolines. rsc.org
By converting the primary amine of this compound to a tertiary amine (e.g., through N-alkylation), a new catalyst could be designed. The specific structure, combining the quinoline core with a tertiary amine, could be employed either as an organocatalyst or as a ligand for a transition metal, potentially catalyzing reactions such as transfer hydrogenation, C-C bond formation, or polymerization.
Amine α-Heteroarylation via Photoredox Catalysis
A powerful modern synthetic method is the direct α-heteroarylation of tertiary amines, which can be achieved through photoredox catalysis. nih.govCurrent time information in Bangalore, IN. This reaction forges a C-C bond between the carbon atom alpha (α) to the amine nitrogen and a heteroaromatic ring, generating valuable benzylic amine structures that are common in pharmaceuticals. nih.govCurrent time information in Bangalore, IN.
The general mechanism involves the following key steps:
Oxidation of the Amine: The tertiary amine is oxidized by a photoexcited catalyst (e.g., an iridium or ruthenium complex) to form an amine radical cation.
Deprotonation: A mild base removes a proton from the α-carbon, generating a highly reactive α-amino radical.
Coupling: This α-amino radical undergoes addition to an electrophilic chloroheteroarene partner.
Rearomatization: The resulting intermediate rearomatizes, often with the loss of a chloride radical, which continues the catalytic cycle.
A tertiary amine derivative of this compound, such as one formed by N,N-dimethylation, would be an excellent substrate for this transformation. The α-carbon of the ethyl group attached to the quinoline ring is not the target here; rather, it would be the carbons on the new alkyl groups attached to the nitrogen. For example, if this compound were converted to N,N-dimethyl-2-ethylquinolin-3-amine, the α-heteroarylation would occur on one of the N-methyl groups. This would allow for the direct coupling of a heteroaryl ring to the amine functionality, providing a modular route to complex amine-containing molecules.
Ligand Design for Metal-Catalyzed Reactions
The unique structural architecture of this compound makes it a compelling candidate for ligand design in metal-catalyzed reactions. The molecule features a bidentate N,N-chelation site through the quinoline nitrogen and the exocyclic amine at the C-3 position. This chelation motif is crucial for stabilizing metal centers and influencing the stereoelectronic properties of the resulting catalyst complex.
The ethyl group at the C-2 position introduces specific steric bulk near the metal coordination sphere. This steric hindrance can be advantageous in several catalytic processes by:
Promoting reductive elimination.
Preventing catalyst deactivation pathways, such as the formation of bridged dimers.
Influencing the regioselectivity and stereoselectivity of the reaction by controlling the substrate's approach to the catalytic center.
The amino group at the C-3 position serves as a primary coordination site. Its basicity and nucleophilicity can be fine-tuned through substitution, allowing for the modulation of the electronic properties of the metal catalyst. This tunability is a key principle in modern ligand design, enabling the optimization of catalytic activity for specific transformations. nih.gov The quinoline scaffold itself is a well-established component in ligands for various reactions, including palladium-catalyzed C-H functionalization. nih.govnih.gov
Table 1: Comparative Properties of this compound as a Ligand Scaffold
| Feature | This compound | 1,10-Phenanthroline (Phen) | 2,2'-Bipyridine (Bipy) |
|---|---|---|---|
| Chelation Type | Bidentate (N,N) | Bidentate (N,N) | Bidentate (N,N) |
| Key Atoms | Quinoline N, Amine N | Pyridine (B92270) N, Pyridine N | Pyridine N, Pyridine N |
| Introduced Sterics | C-2 Ethyl Group | Planar, relatively unhindered | Planar, allows free rotation |
| Tunability | High (via amine substitution) | Moderate (via ring substitution) | Moderate (via ring substitution) |
| Potential Applications | Cross-coupling, C-H Functionalization | Oxidation, Cross-coupling | Redox reactions, Catalysis |
Design and Synthesis of Chiral this compound Derivatives for Asymmetric Catalysis
The development of chiral variants of this compound is a critical step toward its application in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. snnu.edu.cn While direct reports on the synthesis of chiral this compound are not prevalent, established methodologies for creating chiral amines can be applied.
One potential strategy involves the derivatization of the 3-amino group with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary. Another approach is the asymmetric reduction of a precursor imine formed from a related 3-aminoquinoline derivative.
A more sophisticated approach involves creating chirality at the ethyl group's alpha-carbon (the benzylic position). This could be achieved through asymmetric deprotonation and subsequent alkylation. The resulting chiral ligand could then be used in metal-catalyzed reactions to induce enantioselectivity. For instance, rhodium or iridium complexes bearing such a chiral ligand could be effective for asymmetric hydrogenation or C-H activation reactions. snnu.edu.cn The synthesis of chiral ligands is fundamental to many modern asymmetric transformations. nih.gov
Table 2: Potential Synthetic Routes to Chiral this compound Derivatives
| Synthetic Strategy | Description | Potential Chiral Center | Key Reagents |
|---|---|---|---|
| Chiral Auxiliary | The amine is reacted with a chiral acid to form diastereomeric amides, which are separated and hydrolyzed. | Amine Nitrogen (resolved) | Chiral carboxylic acid (e.g., Mosher's acid), coupling agent, base. |
| Asymmetric Hydrogenation | A dehydro-precursor (e.g., 2-vinylquinolin-3-amine) is asymmetrically hydrogenated. | α-carbon of the ethyl group | Chiral Rh or Ir catalyst (e.g., with BINAP or DuPhos), H₂. |
| Kinetic Resolution | Racemic this compound is reacted with a chiral acylating agent in the presence of a lipase. | Amine Nitrogen (resolved) | Chiral acyl donor, enzyme (e.g., Lipase B from Candida antarctica). |
Contributions to the Development of Novel Synthetic Methodologies (e.g., C-H Functionalization)
The quinoline moiety is a highly effective directing group in transition-metal-catalyzed C-H functionalization, a powerful strategy for streamlining the synthesis of complex molecules by directly converting C-H bonds into C-C or C-heteroatom bonds. nih.govrsc.org The this compound structure offers multiple sites for directed C-H activation.
Q & A
Q. What are the optimal synthetic routes for 2-Ethylquinolin-3-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer: The synthesis of this compound can leverage Vilsmeier-Haack-type reagents (e.g., MSCL-DMF/DMAC) to introduce functional groups at the quinoline 3-position, as demonstrated in analogous chloro-quinoline syntheses . Systematic optimization involves varying reaction parameters such as temperature (80–120°C), solvent polarity (DMF vs. DCM), and catalyst loading (e.g., Lewis acids). For secondary/tertiary amine formation, alkylation of sulfonamide intermediates or imine reduction (e.g., NaBH₄) may be applied, referencing general amine synthesis protocols . Kinetic profiling at different stages (e.g., intermediate isolation via TLC) is critical for pathway validation.
Q. How can the solubility of this compound in various solvents be determined experimentally, and which thermodynamic models best correlate the data?
- Methodological Answer: Use a synthetic gravimetric method to measure solubility across a temperature range (298.15–343.55 K) in solvents like ethanol, DMF, or ethyl acetate. Data correlation with the modified Apelblat equation () and λh equation () effectively models temperature dependence . Validate results using the van’t Hoff equation to calculate dissolution enthalpy () and entropy (), ensuring root-mean-square deviations <5% for reliability.
Q. What safety protocols and waste management practices are critical when handling this compound in laboratory settings?
- Methodological Answer: Adopt protocols for aromatic amines:
- Containment: Use fume hoods to avoid aerosol/dust formation .
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste disposal: Deactivate residues by mixing with sand or vermiculite, then transfer to labeled containers for incineration by certified facilities .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?
- Methodological Answer:
- NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl group at C2, amine at C3) and aromatic proton environments .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (expected: ~188.25 g/mol) and detects impurities.
- X-ray Crystallography: Resolves stereoelectronic effects in solid-state packing .
Advanced Research Questions
Q. How can mechanistic studies elucidate the formation pathways of this compound under different catalytic systems?
- Methodological Answer: Conduct kinetic isotope effect (KIE) studies using deuterated reagents (e.g., DMF-d₇) to identify rate-determining steps. Compare pathways under Lewis acid (e.g., AlCl₃) vs. Brønsted acid (e.g., H₂SO₄) catalysis. Intermediate trapping (e.g., Schiff base isolation) and DFT calculations (e.g., Gaussian) map energy barriers for cyclization and ethyl group incorporation .
Q. What computational chemistry approaches (e.g., DFT, molecular docking) are suitable for predicting this compound's reactivity and supramolecular interactions?
- Methodological Answer:
- DFT: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. Calculate Fukui indices for amine group reactivity .
- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes), leveraging PubChem’s 3D conformer data (CID: 11379) for ligand preparation .
Q. How should researchers resolve contradictions between experimental solubility data and theoretical predictions for this compound?
- Methodological Answer: Perform error propagation analysis to identify outliers in solvent polarity or temperature calibration. Cross-validate using multiple models (Apelblat, λh, NRTL). Replicate experiments with ultra-pure solvents and controlled humidity (<5% RH). Compare with structurally similar quinolines (e.g., 6-chloropyridazin-3-amine) to contextualize deviations .
Q. What strategies enable the investigation of this compound's interactions with biological targets at molecular levels?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) with immobilized proteins (e.g., PI3Kδ) .
- Fluorescence Quenching: Titrate quinoline derivatives into enzyme solutions (e.g., cytochrome P450) and monitor emission changes at λex = 280 nm.
- Mutagenesis Studies: Engineer protein active sites (e.g., TYR→ALA substitutions) to probe hydrogen-bonding roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
